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Compound of Interest

Compound Name: 1-(Methylamino)anthraquinone

Cat. No.: B172537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-
(methylamino)anthraquinone, a key anthraquinone derivative. The information compiled

herein is intended to support research and development activities by providing key

spectroscopic benchmarks and standardized experimental protocols.

Introduction
1-(Methylamino)anthraquinone (also known as Disperse Red 9 or Solvent Red 111) is a

synthetic anthraquinone dye. Its chromophoric properties are of significant interest in various

industrial applications. A thorough understanding of its spectroscopic characteristics is

fundamental for quality control, structural elucidation, and exploring its potential in fields such

as materials science and drug development. This document summarizes its Ultraviolet-Visible

(UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties.

Spectral Data Summary
The following tables present the available quantitative spectral data for 1-
(methylamino)anthraquinone.

UV-Vis Spectroscopy
The electronic absorption spectrum of 1-(methylamino)anthraquinone is characterized by a

significant absorption band in the visible region, attributable to its extended conjugated system.
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Parameter Value Solvent

λmax 500 nm Ethanol

Molar Absorptivity (ε) Data not available -

Note: While the maximum absorption wavelength (λmax) has been reported, specific molar

absorptivity data is not readily available in the reviewed literature.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(methylamino)anthraquinone, recorded as a solid sample, displays

characteristic absorption bands corresponding to its key functional groups. The data presented

below is derived from the Coblentz Society's evaluated infrared reference spectrum available

on the NIST WebBook.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H stretch

~3050 Weak Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch (methyl)

~1670 Strong C=O stretch (quinone)

~1635 Strong
C=O stretch (quinone, H-

bonded)

~1590 Strong C=C stretch (aromatic)

~1510 Strong N-H bend

~1280 Medium C-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is crucial for the definitive structural confirmation of 1-
(methylamino)anthraquinone. While spectra are reported to be available, a complete,

assigned dataset with chemical shifts and coupling constants is not consistently published. The
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following represents a compilation of expected signals based on the structure and available

information for similar compounds.

¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Note: ¹H NMR spectra have been recorded on instruments such as the Varian A-60.[1] The

expected spectrum would show signals for the methyl protons and the aromatic protons, with

coupling patterns corresponding to their positions on the anthraquinone core. The N-H proton

may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

Data not available -

Note: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the

aromatic carbons (both protonated and quaternary), and the methyl carbon. The solvent

commonly used for acquiring NMR data for this compound and its derivatives is

deuterochloroform (CDCl₃).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Vis Spectroscopy Protocol
Sample Preparation: A stock solution of 1-(methylamino)anthraquinone is prepared by

accurately weighing a small amount of the solid and dissolving it in a known volume of

spectroscopic grade ethanol. Serial dilutions are performed to obtain a solution with an

absorbance in the optimal range (typically 0.1 - 1.0 AU).
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Blanking: A cuvette containing the solvent (ethanol) is placed in the reference beam path to

serve as a blank.

Measurement: The sample solution is placed in a quartz cuvette and the absorption

spectrum is recorded over a wavelength range of approximately 200-800 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of dry 1-(methylamino)anthraquinone powder

is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an

agate mortar and pestle.

Pellet Formation: The resulting mixture is transferred to a pellet die and pressed under high

pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Background Scan: A background spectrum of the empty sample compartment is recorded.

Sample Scan: The KBr pellet is placed in the sample holder, and the IR spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

NMR Spectroscopy Protocol
Sample Preparation: 5-25 mg of 1-(methylamino)anthraquinone is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5

mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
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Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field

homogeneity. ¹H and ¹³C NMR spectra are acquired with appropriate pulse sequences.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

Workflow Visualization
The logical flow of spectroscopic analysis for 1-(methylamino)anthraquinone is depicted

below. This workflow outlines the general steps from sample preparation to data interpretation

for each of the discussed spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of 1-(methylamino)anthraquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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